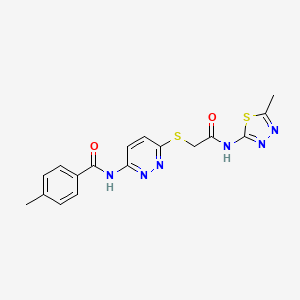

4-methyl-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Description

This compound features a benzamide core linked to a pyridazin-3-yl group via a thioether bridge. The pyridazine moiety is further substituted with a 2-oxoethylthio chain connected to a 5-methyl-1,3,4-thiadiazol-2-ylamine group. The methyl substituents on the benzamide and thiadiazole rings may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

4-methyl-N-[6-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2S2/c1-10-3-5-12(6-4-10)16(25)18-13-7-8-15(22-21-13)26-9-14(24)19-17-23-20-11(2)27-17/h3-8H,9H2,1-2H3,(H,18,21,25)(H,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRRLIWSJUGNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NN=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridazine ring, a thiadiazole moiety, and a benzamide group. The synthesis typically involves multi-step processes including alkylation and functionalization of thiadiazole derivatives.

Synthesis Overview

- Starting Materials : The synthesis begins with 5-methyl-1,3,4-thiadiazole which is reacted with various alkylating agents.

- Key Reactions :

- Alkylation : Utilizes reagents like 2-chloroethyl thio derivatives to introduce the thioalkyl group.

- Formation of Benzamide : The final product is formed through coupling reactions involving amine functionalities.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial strains and fungi. Notably:

- Bacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate a minimum inhibitory concentration (MIC) comparable to standard antibiotics like streptomycin.

- Fungal Activity : The compound demonstrates antifungal properties with MIC values against strains such as Candida albicans and Aspergillus niger ranging from 32 to 42 µg/mL, indicating its potential as an antifungal agent .

Anticancer Activity

Research indicates that derivatives of thiadiazole, including this compound, possess anticancer properties:

- Cell Line Studies : In vitro studies have evaluated the cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer) and K562 (leukemia). Compounds derived from the same scaffold have demonstrated IC50 values in the low micromolar range (e.g., 12 μM for specific derivatives), suggesting promising anticancer activity .

- Mechanism of Action : The proposed mechanisms include apoptosis induction and cell cycle arrest in cancer cells. Further studies are required to elucidate the exact pathways involved.

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide and Heterocyclic Moieties

Several compounds share the benzamide-thioether-heterocycle framework but differ in substituents and core heterocycles:

Key Observations :

- Substituent Effects : The nitro group in ’s analogues increases polarity compared to the target’s methyl groups, possibly affecting solubility and toxicity .

- Linker Variations : Piperidinyl-ethylthio linkers () could enhance solubility via tertiary amine protonation, whereas the target’s methyl groups prioritize lipophilicity .

Bioactivity and Target Interactions

- Acetylcholinesterase (AChE) Inhibition : ’s thiadiazole-benzamide derivatives demonstrate AChE inhibitory activity, with IC₅₀ values in the micromolar range. The target’s pyridazine-thioether-thiadiazole architecture could modulate this activity, though experimental data are lacking .

- Anticancer Potential: Analogues in with nitro-phenyl groups exhibit anticancer properties, but the target’s methyl substituents may shift the mechanism toward kinase inhibition or apoptosis via alternative pathways .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-methyl-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide?

- Methodological Answer : The synthesis involves multi-step coupling reactions. Key steps include:

- Thioether formation : Reacting a pyridazine-thiol intermediate with 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

- Amide coupling : Use 4-methylbenzoyl chloride with the pyridazine-amine intermediate in dry pyridine at 0–5°C, followed by extraction and recrystallization (e.g., ethyl acetate/hexane) .

- Yield optimization : Adjust stoichiometry (1.1–1.2 eq acyl chloride), solvent (DMF vs. THF), and reaction time (6–12 hrs). Lower yields (6–39%) are common due to steric hindrance; silica gel chromatography improves purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the thioether linkage (δ 3.5–4.0 ppm for SCH₂) and amide bond (δ 8.0–8.5 ppm for CONH). The pyridazine ring protons appear as doublets (δ 7.5–8.5 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- IR : Detect carbonyl stretches (amide C=O at ~1650 cm⁻¹; thiadiazole C=N at ~1600 cm⁻¹) .

- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. How can researchers screen the compound’s preliminary bioactivity against therapeutic targets?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) using fluorogenic substrates. IC₅₀ values <10 µM suggest potency .

- Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Key interactions:

- Thiadiazole N-atoms with Lys721.

- Benzamide carbonyl with Thr830 .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability (RMSD <2 Å). Focus on solvent-exposed pyridazine for SAR modifications .

- Free energy calculations : MM-GBSA predicts ΔG binding (<-8 kcal/mol indicates strong affinity) .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

- Methodological Answer :

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify oxidation hotspots (e.g., thiadiazole methyl group). Add electron-withdrawing substituents to reduce clearance .

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) for in vivo PK studies. Monitor plasma concentration via LC-MS/MS .

- Off-target profiling : Screen against 50+ kinases (e.g., KinomeScan) to rule out polypharmacology .

Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity?

- Methodological Answer :

- Thiadiazole modifications : Replace 5-methyl with trifluoromethyl (CF₃) to enhance metabolic stability. Compare IC₅₀ shifts in kinase assays .

- Pyridazine substitution : Introduce electron-deficient groups (e.g., Cl at C4) to strengthen π-stacking with kinase hinge regions .

- Benzamide variants : Test 3-nitro or 4-fluoro derivatives to modulate logP (target 2–4 for blood-brain barrier penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.